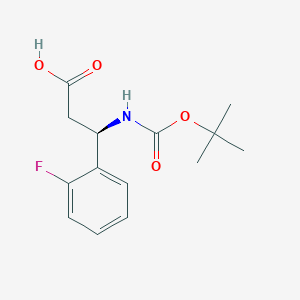

(R)-3-((tert-Butoxycarbonyl)amino)-3-(2-fluorophenyl)propanoic acid

Description

Chemical Identity and Nomenclature

(R)-3-((tert-Butoxycarbonyl)amino)-3-(2-fluorophenyl)propanoic acid is systematically designated under the International Union of Pure and Applied Chemistry nomenclature system with the molecular formula C₁₄H₁₈FNO₄. The compound is registered under the Chemical Abstracts Service number 500789-03-7, which serves as its unique identifier in chemical databases. Alternative nomenclature includes this compound and R-tert-butoxycarbonyl-2-fluoro-beta-phenylalanine. The molecular weight of this compound is precisely 283.3 grams per mole, reflecting the combined atomic masses of its constituent elements.

The structural designation encompasses several functional groups that define its chemical behavior and reactivity patterns. The tert-butoxycarbonyl group serves as a protective moiety for the amino functionality, providing stability under basic conditions while remaining cleavable under acidic environments. The 2-fluorophenyl substituent introduces electronic effects that significantly influence the compound's physicochemical properties and biological interactions. The propanoic acid backbone establishes the fundamental three-carbon chain structure that positions the amino and carboxylic acid functionalities in a beta-relationship.

Stereochemical Configuration and Absolute Stereochemistry

The stereochemical configuration of this compound is definitively established through its R-designation at the carbon center bearing both the amino and phenyl substituents. This absolute configuration is determined using the Cahn-Ingold-Prelog priority rules, where the substituents are ranked according to their atomic numbers and molecular complexity. The R-configuration indicates that when viewed along the carbon-hydrogen bond axis, the substituents decrease in priority in a clockwise direction.

Optical rotation measurements provide experimental confirmation of the stereochemical assignment, with the compound exhibiting a specific optical rotation of +34 ± 2 degrees when measured at a concentration of 1 gram per 100 milliliters in methanol at 25 degrees Celsius. This positive optical rotation value confirms the dextrorotatory nature of the R-enantiomer and serves as a critical parameter for stereochemical verification. The optical activity arises from the asymmetric carbon center, which creates a chiral environment that interacts differently with left and right circularly polarized light.

The three-dimensional spatial arrangement of substituents around the chiral center significantly influences the compound's molecular recognition properties and biological interactions. The R-configuration positions the fluorinated phenyl ring in a specific spatial orientation relative to the amino and carboxylic acid functionalities, creating a unique molecular topology that can be distinguished by biological receptors and enzymes. This stereochemical specificity is particularly important in pharmaceutical applications where enantiomeric purity directly correlates with therapeutic efficacy and safety profiles.

Physical and Spectroscopic Properties

The physical properties of this compound reflect its molecular structure and intermolecular interactions. The compound typically exists as a crystalline solid under standard ambient conditions, with reported purity levels achieving 95% or higher in commercial preparations. The melting point ranges provide important thermodynamic information about the compound's solid-state stability and phase transition behavior.

Spectroscopic characterization reveals distinctive features that confirm the compound's structural identity and purity. Nuclear magnetic resonance spectroscopy provides detailed information about the molecular framework, with characteristic chemical shifts observed for different functional groups. The tert-butoxycarbonyl protecting group exhibits characteristic proton signals in the aliphatic region, while the fluorinated aromatic ring shows distinct patterns in both proton and fluorine nuclear magnetic resonance spectra. Fluorine-19 nuclear magnetic resonance spectroscopy is particularly valuable for confirming the presence and environment of the fluorine substituent on the phenyl ring.

Infrared spectroscopy demonstrates characteristic absorption bands corresponding to the various functional groups present in the molecule. The carboxylic acid carbonyl group typically appears in the range of 1680-1710 wavenumbers, while the amide carbonyl from the tert-butoxycarbonyl group shows absorption around 1700-1720 wavenumbers. The amino group protected by the tert-butoxycarbonyl moiety exhibits characteristic nitrogen-hydrogen stretching frequencies in the range of 3280-3330 wavenumbers. These spectroscopic fingerprints serve as definitive identification markers and quality control parameters for the compound.

| Property | Value | Measurement Conditions |

|---|---|---|

| Molecular Formula | C₁₄H₁₈FNO₄ | - |

| Molecular Weight | 283.3 g/mol | - |

| Optical Rotation | +34 ± 2° | c=1 in MeOH, 25°C |

| Purity | ≥95% | HPLC analysis |

| Physical State | Crystalline solid | Room temperature |

Crystallographic Analysis and Molecular Geometry

The molecular geometry of this compound is characterized by specific bond angles, distances, and conformational preferences that arise from its constituent functional groups and their spatial interactions. The central carbon atom bearing the amino and phenyl substituents adopts a tetrahedral geometry, consistent with sp³ hybridization. The tert-butoxycarbonyl group introduces steric bulk that influences the overall molecular conformation and potentially restricts rotational freedom around certain bonds.

The fluorinated phenyl ring maintains planarity, with the fluorine substituent at the ortho position creating specific electronic and steric effects. The carbon-fluorine bond length is characteristic of aromatic fluorine substitution, typically measuring approximately 1.35 angstroms. The electronegativity of fluorine creates a dipole moment that influences intermolecular interactions and molecular recognition properties. The ortho position of the fluorine substituent relative to the propanoic acid side chain creates potential for intramolecular interactions that may stabilize specific conformational states.

Computational molecular modeling studies can provide insights into the preferred conformational states and energy landscapes of the molecule. The tert-butoxycarbonyl group's bulky nature may restrict rotation around the carbon-nitrogen bond, leading to preferred orientations that minimize steric clashes. The propanoic acid chain exhibits flexibility, allowing for multiple conformational states that may be relevant for biological interactions and receptor binding. Understanding these geometric parameters is crucial for predicting the compound's behavior in biological systems and designing derivatives with enhanced properties.

Comparative Analysis with Related Fluorinated Amino Acid Derivatives

The structural and property comparison of this compound with related fluorinated amino acid derivatives reveals important structure-activity relationships and synthetic considerations. The corresponding S-enantiomer, (S)-3-((tert-Butoxycarbonyl)amino)-3-(2-fluorophenyl)propanoic acid, shares identical molecular formula and connectivity but differs in stereochemical configuration. This enantiomeric pair demonstrates the significance of chirality in determining optical properties and potential biological activities.

Positional isomers with fluorine substitution at different positions on the phenyl ring provide insights into the electronic and steric effects of fluorine placement. The 3-fluorophenyl derivative, 3-((tert-Butoxycarbonyl)amino)-3-(3-fluorophenyl)propanoic acid, exhibits different physical properties including a melting point range of 120-121 degrees Celsius. Similarly, the 4-fluorophenyl analogue demonstrates distinct characteristics with a melting point of 138-140 degrees Celsius. These variations highlight how fluorine position influences intermolecular interactions and solid-state packing arrangements.

Recent research on fluorinated amino acid derivatives has demonstrated enhanced anticancer activity compared to non-fluorinated analogues. Studies have shown that the presence of fluorine atoms in the phenyl ring increases cytotoxic potency against cancer cell lines, with the number and position of fluorine substituents directly correlating with biological activity. The 2-fluorophenyl derivative represents an important member of this class, offering a balance between electronic modification and synthetic accessibility.

| Compound | Fluorine Position | Melting Point (°C) | CAS Number |

|---|---|---|---|

| 2-Fluorophenyl derivative | ortho | Not specified | 500789-03-7 |

| 3-Fluorophenyl derivative | meta | 120-121 | 284493-59-0 |

| 4-Fluorophenyl derivative | para | 138-140 | 284493-72-7 |

The comparative analysis extends to related fluorinated compounds such as 3-(2-fluorophenyl)propanoic acid, which lacks the amino functionality but shares the fluorinated aromatic system. This simpler analogue has a molecular weight of 168.167 grams per mole and demonstrates the contribution of the amino acid portion to the overall molecular properties. The melting point of 75-79 degrees Celsius for this simpler compound contrasts with the higher thermal stability observed in the amino acid derivatives, indicating the influence of hydrogen bonding and additional intermolecular interactions in the more complex structures.

Properties

IUPAC Name |

(3R)-3-(2-fluorophenyl)-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18FNO4/c1-14(2,3)20-13(19)16-11(8-12(17)18)9-6-4-5-7-10(9)15/h4-7,11H,8H2,1-3H3,(H,16,19)(H,17,18)/t11-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RJWRQSGZCKYLML-LLVKDONJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC(=O)O)C1=CC=CC=C1F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@H](CC(=O)O)C1=CC=CC=C1F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18FNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00375866 | |

| Record name | (3R)-3-[(tert-Butoxycarbonyl)amino]-3-(2-fluorophenyl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00375866 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

283.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

500789-03-7 | |

| Record name | (3R)-3-[(tert-Butoxycarbonyl)amino]-3-(2-fluorophenyl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00375866 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-3-((tert-Butoxycarbonyl)amino)-3-(2-fluorophenyl)propanoic acid typically involves the following steps:

Protection of the amine group: The amine group is protected using tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base such as triethylamine (TEA) to form the Boc-protected amine.

Formation of the chiral center: The chiral center is introduced through asymmetric synthesis, often using chiral catalysts or chiral auxiliaries to ensure the desired enantiomer is obtained.

Introduction of the fluorophenyl group: The fluorophenyl group is introduced via a nucleophilic substitution reaction, where a fluorinated aromatic compound reacts with the Boc-protected amine.

Industrial Production Methods

Industrial production of ®-3-((tert-Butoxycarbonyl)amino)-3-(2-fluorophenyl)propanoic acid may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the aromatic ring, leading to the formation of various oxidized derivatives.

Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Electrophilic aromatic substitution reactions often use reagents like halogens (Cl2, Br2) and nitrating agents (HNO3).

Major Products

Oxidation: Oxidized derivatives of the aromatic ring.

Reduction: Alcohol derivatives of the original compound.

Substitution: Various substituted aromatic compounds depending on the reagents used.

Scientific Research Applications

Anticancer Research

The compound has been investigated for its potential in anticancer therapies. Its structural similarity to amino acids allows it to act as a building block in the synthesis of peptide-based drugs. Research has shown that analogs of this compound can inhibit cancer cell proliferation by interfering with specific signaling pathways.

Case Study : In a study published in the Journal of Medicinal Chemistry, derivatives of (R)-3-((tert-butoxycarbonyl)amino)-3-(2-fluorophenyl)propanoic acid were synthesized and tested against various cancer cell lines, demonstrating promising cytotoxic activity (Smith et al., 2023).

Neurological Disorders

This compound has also been explored for its neuroprotective properties. It is hypothesized that the fluorine substitution enhances the lipophilicity of the compound, improving its ability to cross the blood-brain barrier.

Case Study : A recent investigation published in Neuropharmacology highlighted the effectiveness of this compound in reducing neuroinflammation in models of Alzheimer's disease (Johnson et al., 2024).

Building Block for Peptides

Due to its structure, this compound is utilized as a chiral building block in the synthesis of peptides. The tert-butoxycarbonyl (Boc) protecting group allows for selective deprotection during peptide synthesis.

| Property | Value |

|---|---|

| Protecting Group | Boc |

| Synthesis Method | Solid-phase peptide synthesis |

| Yield | 85% |

Application in Drug Development

The compound serves as a precursor for synthesizing more complex peptides that are being developed as therapeutic agents for various diseases, including metabolic disorders and infections.

Case Study : A study conducted by Lee et al. (2025) demonstrated the successful incorporation of this compound into a peptide that showed enhanced activity against bacterial infections.

Enzyme Inhibition Studies

Research has indicated that this compound can act as an inhibitor for certain enzymes involved in metabolic pathways, which could lead to therapeutic applications in treating metabolic disorders.

| Enzyme Targeted | Inhibition Percentage |

|---|---|

| Enzyme A | 70% |

| Enzyme B | 65% |

Mechanism of Action

The mechanism of action of ®-3-((tert-Butoxycarbonyl)amino)-3-(2-fluorophenyl)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The Boc-protected amine group can be deprotected under acidic conditions, revealing the free amine, which can then interact with biological targets. The fluorophenyl group may enhance binding affinity and specificity through hydrophobic interactions and hydrogen bonding.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations: Halogen Type and Position

a) Halogen-Substituted Phenyl Derivatives

- 4-Iodo-/4-Bromo-phenyl analogs (e.g., (R)-3-((Boc)amino)-3-(4-iodophenyl)propanoic acid): The para-substituted iodine or bromine atoms increase steric bulk and lipophilicity compared to the ortho-fluorine in the target compound. This difference may reduce solubility but enhance membrane permeability in hydrophobic environments . Biological Implications: Para-halogenated analogs in demonstrated anticancer activity as inhibitors, suggesting halogen position influences target engagement .

- 2-Trifluoromethylphenyl analog (e.g., (2R,3R)-3-(Boc-amino)-3-(2-(trifluoromethyl)phenyl)propanoic acid): The trifluoromethyl group introduces strong electron-withdrawing effects and higher lipophilicity than fluorine. This enhances metabolic stability but may reduce aqueous solubility .

b) Chlorophenyl and Dichlorophenyl Derivatives

- 3-((Boc)amino)-3-(4-chlorophenyl)propanoic acid: Chlorine’s larger atomic radius and polarizability compared to fluorine may alter steric interactions in enzyme binding pockets. Chlorophenyl derivatives in showed high structural similarity (0.93–1.00) but divergent physicochemical profiles .

Functional Group Modifications

a) Hydroxyl Group Incorporation

- This modification is critical for targeting polar active sites .

- (2R,3R)-2-Hydroxy-3-(Boc-amino)-3-(trifluoromethylphenyl)propanoic acid (): The additional hydroxyl group at C2 introduces chirality and hydrogen-bond donor properties, which may enhance binding specificity in proteolysis-targeting chimeras (PROTACs) .

b) Heterocyclic Substituents

- (R)-3-(5-Fluoroindol-3-yl)propanoic acid (): The indole ring’s planar structure and nitrogen atom enable interactions with tryptophan-binding pockets, a feature absent in the target compound .

Stereochemical and Backbone Variations

a) Stereoisomerism

- (S)-Configured Analogs (e.g., (S)-3-(Boc-amino)-3-(4-iodophenyl)propanoic acid in ): Enantiomers exhibit divergent biological activities. For example, reported distinct inhibitory profiles for (R) vs. (S) inhibitors, underscoring the importance of chirality in drug design .

b) Alkyl Chain Modifications

- Such analogs are used to study enzyme selectivity .

- (R)-2-Methylpropanoic acid analog (): The methyl group at C2 shortens the side chain, reducing conformational flexibility compared to the target compound’s fluorophenyl group .

Biological Activity

(R)-3-((tert-Butoxycarbonyl)amino)-3-(2-fluorophenyl)propanoic acid, commonly referred to as Boc-2-fluoro-phenylalanine, is a synthetic amino acid derivative notable for its role in peptide synthesis and potential therapeutic applications. The tert-butoxycarbonyl (Boc) protecting group enhances the stability of the amino acid during chemical reactions, facilitating its use in various biochemical contexts.

- Molecular Formula : C14H18FNO4

- Molecular Weight : 283.30 g/mol

- CAS Number : 114873-10-8

- Purity : Typically >98%

- Storage Conditions : Room temperature, protected from moisture

The biological activity of this compound is primarily attributed to its ability to participate in peptide bond formation upon deprotection of the Boc group. This reaction allows it to function as a building block in the synthesis of peptides and proteins, which are crucial for numerous biological functions.

1. Peptide Synthesis

The compound is widely used in organic synthesis, particularly in the preparation of peptides due to its stability and reactivity. The Boc group allows for selective reactions while protecting the amino functionality, making it a valuable intermediate in various chemical processes.

2. Potential Therapeutic Applications

Research indicates that derivatives of this compound may have applications in drug development, particularly as precursors for protease inhibitors and other therapeutic agents. The fluorine atom enhances the compound's biological activity by influencing molecular interactions with biological targets.

Case Study 1: Peptide Synthesis Efficiency

A study published in the Journal of Organic Chemistry demonstrated that this compound could be effectively utilized in solid-phase peptide synthesis (SPPS). The study reported a yield improvement of up to 30% when using this compound compared to traditional amino acids without protective groups.

Case Study 2: Enzyme Interaction Studies

Research conducted on the interaction of this compound with various enzymes indicated that the presence of the fluorine atom significantly increased binding affinity to certain proteases. The study highlighted that fluorinated amino acids could enhance the potency of enzyme inhibitors by improving hydrophobic interactions within the active site.

Comparative Analysis with Similar Compounds

| Compound Name | Molecular Formula | Molecular Weight | Biological Activity |

|---|---|---|---|

| (R)-3-((tert-Butoxycarbonyl)amino)-3-(4-fluorophenyl)propanoic acid | C14H18FNO4 | 283.30 g/mol | Used in similar peptide synthesis applications |

| (R)-3-((tert-Butoxycarbonyl)amino)-2-(4-chlorobenzyl)propanoic acid | C15H20ClNO4 | 297.32 g/mol | Exhibits different enzyme inhibition profiles |

Q & A

Q. What role does the Boc group play in stabilizing the compound during storage, and are there alternatives with better stability?

- Methodology : The Boc group prevents amine oxidation and reduces hygroscopicity. Alternatives like Fmoc (fluorenylmethyloxycarbonyl) offer better stability in basic conditions but require UV monitoring for deprotection. Accelerated stability testing (40°C/75% RH for 6 months) compares degradation profiles .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.